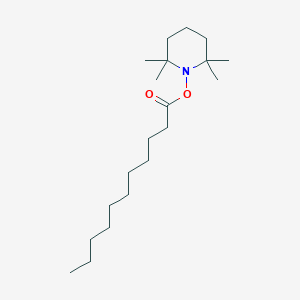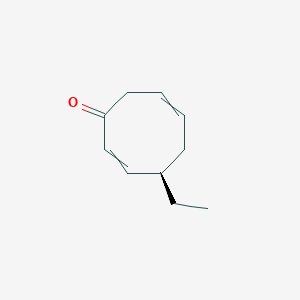
(2,4-Dimethylpenta-1,3-dien-1-yl)(trimethyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dimethylpenta-1,3-dien-1-yl)(trimethyl)stannane is an organotin compound characterized by the presence of a stannane group attached to a 2,4-dimethylpenta-1,3-dien-1-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethylpenta-1,3-dien-1-yl)(trimethyl)stannane typically involves the reaction of 2,4-dimethylpenta-1,3-diene with trimethyltin chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at low temperatures to control the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This compound can be reduced using reagents such as lithium aluminum hydride to yield reduced tin-containing products.
Substitution: The stannane group can be substituted with other functional groups through reactions with halogens or organometallic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents); reactions are carried out under inert atmospheres to prevent side reactions.
Major Products:
Oxidation: Oxidized tin derivatives.
Reduction: Reduced tin-containing compounds.
Substitution: Various substituted organotin compounds.
Applications De Recherche Scientifique
(2,4-Dimethylpenta-1,3-dien-1-yl)(trimethyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds, which are valuable intermediates in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in biological assays and as a precursor for biologically active organotin compounds.
Medicine: Explored for its potential use in the development of organotin-based pharmaceuticals with antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its ability to form stable tin-carbon bonds.
Mécanisme D'action
The mechanism of action of (2,4-Dimethylpenta-1,3-dien-1-yl)(trimethyl)stannane involves the interaction of the stannane group with various molecular targets. The tin atom can coordinate with electron-rich sites on target molecules, facilitating reactions such as nucleophilic substitution and addition. The compound’s reactivity is influenced by the electronic and steric properties of the 2,4-dimethylpenta-1,3-dien-1-yl moiety, which can modulate the accessibility and reactivity of the stannane group.
Comparaison Avec Des Composés Similaires
2,4-Dimethylpenta-1,4-diene: Similar in structure but lacks the stannane group, resulting in different reactivity and applications.
3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic Acid: Contains a different functional group, leading to distinct chemical properties and uses.
Uniqueness: (2,4-Dimethylpenta-1,3-dien-1-yl)(trimethyl)stannane is unique due to the presence of the stannane group, which imparts specific reactivity and enables its use in the formation of tin-carbon bonds. This distinguishes it from other similar compounds that do not contain tin or have different functional groups.
Propriétés
Numéro CAS |
817642-35-6 |
|---|---|
Formule moléculaire |
C10H20Sn |
Poids moléculaire |
258.98 g/mol |
Nom IUPAC |
2,4-dimethylpenta-1,3-dienyl(trimethyl)stannane |
InChI |
InChI=1S/C7H11.3CH3.Sn/c1-6(2)5-7(3)4;;;;/h1,5H,2-4H3;3*1H3; |
Clé InChI |
WRQDKHBXHDAWMI-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=C[Sn](C)(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


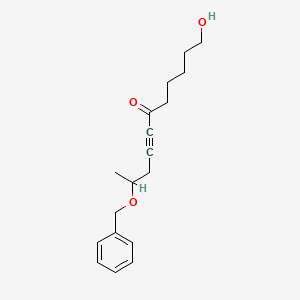
![N-[(4-Nitrophenyl)methyl]-2-sulfanylbenzamide](/img/structure/B14225134.png)
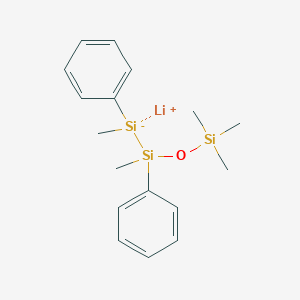
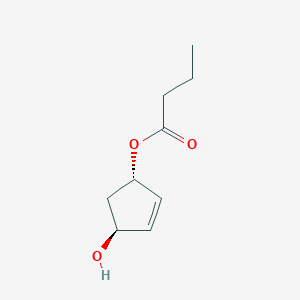
![[(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid](/img/structure/B14225155.png)
![Ethyl [4-chloro-2-(cyanomethanesulfonyl)phenyl]carbamate](/img/structure/B14225156.png)
![Propanenitrile, 3-[(3-acetylphenyl)amino]-](/img/structure/B14225160.png)
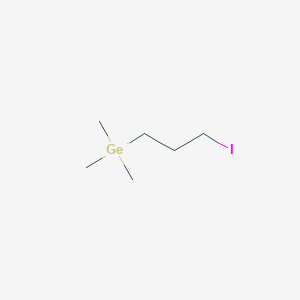
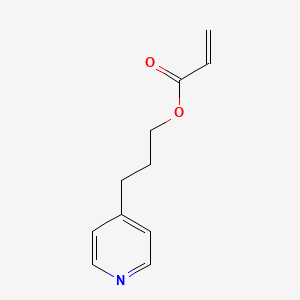
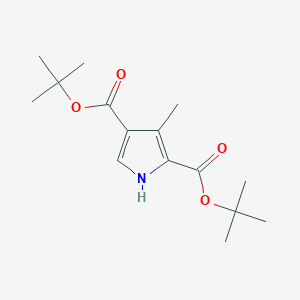
![2,4,6-Tris[4-(naphthalen-2-yl)phenyl]-1,3,5-triazine](/img/structure/B14225188.png)
![Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14225190.png)
